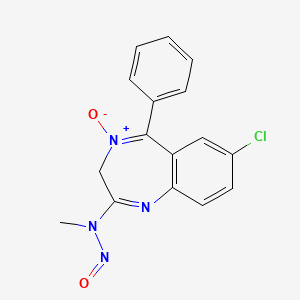

N-Nitrosochlordiazepoxide

Description

Structure

3D Structure

Properties

CAS No. |

51715-17-4 |

|---|---|

Molecular Formula |

C16H13ClN4O2 |

Molecular Weight |

328.75 g/mol |

IUPAC Name |

N-(7-chloro-4-oxido-5-phenyl-3H-1,4-benzodiazepin-4-ium-2-yl)-N-methylnitrous amide |

InChI |

InChI=1S/C16H13ClN4O2/c1-20(19-22)15-10-21(23)16(11-5-3-2-4-6-11)13-9-12(17)7-8-14(13)18-15/h2-9H,10H2,1H3 |

InChI Key |

VGNMVQBFGJATJZ-UHFFFAOYSA-N |

SMILES |

CN(C1=NC2=C(C=C(C=C2)Cl)C(=[N+](C1)[O-])C3=CC=CC=C3)N=O |

Canonical SMILES |

CN(C1=NC2=C(C=C(C=C2)Cl)C(=[N+](C1)[O-])C3=CC=CC=C3)N=O |

Other CAS No. |

51715-17-4 |

Synonyms |

2-N-nitrosochlordiazepoxide N-nitrosochlordiazepoxide NO-CDE |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Formation Pathways of N Nitrosochlordiazepoxide

Conventional Chemical Synthesis Routes

The primary and most well-documented method for the synthesis of N-Nitrosochlordiazepoxide is through the nitrosation of chlordiazepoxide. This reaction typically involves the interaction of chlordiazepoxide with a nitrosating agent, most commonly sodium nitrite (B80452), in an acidic environment.

Reactants and Reaction Conditions for this compound Generation

The conventional synthesis of this compound involves the reaction of chlordiazepoxide with sodium nitrite in an acidic aqueous solution. nih.gov The reaction is typically carried out in diluted hydrochloric acid. nih.gov The pH of the reaction medium is a critical parameter, with studies showing the formation of this compound occurring at pH values ranging from 0.5 to 5.0. nih.gov

The reactants and conditions for this synthesis can be summarized as follows:

| Reactant/Condition | Description |

| Starting Material | Chlordiazepoxide Hydrochloride |

| Nitrosating Agent | Sodium Nitrite (NaNO₂) |

| Solvent | Diluted Hydrochloric Acid (HCl) |

| pH Range | 0.5 - 5.0 |

Optimization of Synthetic Protocols for Enhanced Yield

The yield of this compound is highly dependent on the reaction conditions, particularly the pH and the molar ratio of the reactants. Research has shown that the highest degree of N-nitrosation is achieved at a pH of 3.5. nih.gov At this optimal pH, the yield of this compound can vary significantly based on the molar ratio of chlordiazepoxide to nitrite.

In one study, at a pH of 3.5, a chlordiazepoxide to nitrite molar ratio of 0.41 resulted in a yield of 54.8%. nih.gov When this ratio was adjusted to 0.25, the yield decreased to 18.3%. nih.gov Another study reported a yield of 29% without specifying the exact molar ratios, highlighting the variability in reported yields based on specific experimental setups. These findings underscore the importance of precise control over reaction parameters to maximize the formation of the desired product.

| pH | Drug/Nitrite Molar Ratio | Yield of this compound (%) |

| 3.5 | 0.41 | 54.8 |

| 3.5 | 0.25 | 18.3 |

It is important to note that when the reaction was performed under conditions simulating the gastric juice of patients taking chlordiazepoxide with nitrite-rich foods, the yield of this compound at pH 3.5 was found to be 2.5%. nih.gov

Byproducts and Reaction Intermediates in Synthesis

The nitrosation of chlordiazepoxide does not solely produce this compound; other byproducts can also be formed depending on the reaction conditions. Analysis of the reaction products has identified the presence of a dihydroquinazoline (B8668462) and a lactam as notable byproducts. nih.gov The formation of these compounds is influenced by the reaction pH and the molar ratios of the reactants. nih.gov

Detailed information on the specific reaction intermediates in the formation of this compound is not extensively available in the reviewed literature. However, the general mechanism of N-nitrosation of secondary amines involves the formation of a nitrosonium ion (NO+) from the nitrosating agent in an acidic medium. This electrophilic species then attacks the secondary amine nitrogen of the chlordiazepoxide molecule. The subsequent loss of a proton leads to the formation of the N-nitrosamine. The process for secondary amines can be generally described as the reaction between the unprotonated amine and a nitrosating agent, which is often dinitrogen trioxide (N₂O₃) formed from nitrous acid in acidic solutions.

Non-Conventional Approaches to N-Nitrosamine Synthesis Applicable to this compound

While conventional synthesis provides a direct route to this compound, non-conventional methods for N-nitrosamine synthesis are being explored for their potential advantages, such as milder reaction conditions. Although specific applications of these methods to this compound are not widely documented, the general principles can be considered.

Electrochemical Synthesis Considerations

Electrochemical methods offer an alternative for the synthesis of N-nitrosamines, often under milder conditions than conventional routes. This approach typically involves the anodic oxidation of a nitrite source to generate a nitrosating agent in situ. For instance, the electrochemical N-nitrosation of secondary amines has been achieved using sodium or potassium nitrite as the nitrosating agent. This method can proceed without the need for strong acids.

The general mechanism involves the one-electron anodic oxidation of the nitrite ion to form a nitrogen dioxide radical (NO₂•). This radical can then be transformed into the nitrosonium ion (NO+), which acts as the electrophile in the nitrosation of the secondary amine. While this methodology has been applied to various secondary amines, its specific application for the synthesis of this compound has not been detailed in the available literature.

Photochemical Synthesis Pathways

Photochemical reactions represent another non-conventional approach to the synthesis of N-nitrosamines. These methods utilize light energy to initiate the nitrosation process. One such pathway involves a trans-nitrosation reaction, where a nitroso group is transferred from a donor molecule to a secondary amine under photochemical conditions.

For example, the synthesis of N,N'-dimethyl-N-nitrosobenzene has been achieved through the photochemical transfer of a nitroso functionality from N-nitrosodiphenylamine to N,N'-dimethylbenzene-1,2-diamine. The field of photochemical synthesis for a broad range of N-nitrosamines is still considered an underexplored area. Specific photochemical routes for the synthesis of this compound have not been reported in the reviewed scientific literature.

Mechanistic Investigations of N-Nitrosation from Chlordiazepoxide Precursors

This compound is formed through the N-nitrosation of its precursor, chlordiazepoxide. nih.gov This reaction typically involves the interaction of chlordiazepoxide with a nitrosating agent under specific chemical conditions. The efficiency and rate of this transformation are highly dependent on factors such as the type of nitrosating agent, the pH of the reaction medium, and the relative concentrations of the reactants.

The formation of N-nitrosamines like this compound occurs via the reaction of a secondary amine precursor with a nitrosating agent. nih.gov A common nitrosating agent is nitrous acid (HNO₂), which is typically generated in situ by reacting sodium nitrite with a mineral acid, such as hydrochloric acid. nih.govnih.gov While nitrite itself is a weak nitrosating agent, in acidic conditions (pH < 6), it forms stronger agents like dinitrogen trioxide (N₂O₃). nih.govnih.gov

The kinetics of N-nitrosation are critically influenced by pH. freethinktech.com Acidic conditions are necessary to generate the active nitrosating species from nitrite. freethinktech.com However, at very low pH, the reaction rate can decrease because the amine group on the precursor molecule (chlordiazepoxide) becomes protonated, reducing its reactivity. nih.gov Consequently, the optimal condition for nitrosation represents a balance between the formation of the nitrosating agent and the availability of the reactive, unprotonated amine. nih.gov For many secondary amines, the maximum rate of N-nitrosation is observed in a pH range of approximately 2.5 to 3.4. freethinktech.com

The efficiency of this compound formation is profoundly affected by the pH of the environment and the molar ratios of the chlordiazepoxide precursor to the nitrite. nih.gov Studies involving the reaction of chlordiazepoxide hydrochloride with sodium nitrite in diluted hydrochloric acid solutions have shown that this compound can be formed across a pH range of 0.5 to 5.0. nih.govnih.gov

Research has identified that the highest degree of N-nitrosation occurs at a pH of 3.5. nih.gov At this specific pH, the yield of this compound is directly dependent on the molar ratio of the drug to the nitrite. For instance, when the chlordiazepoxide/nitrite molar ratio was 0.41, the yield of this compound was 54.8%. nih.gov Decreasing this molar ratio to 0.25 resulted in a lower yield of 18.3%. nih.gov

| Reaction Condition | Chlordiazepoxide/Nitrite Molar Ratio | Yield of this compound (%) | Source |

|---|---|---|---|

| pH 3.5 | 0.41 | 54.8 | nih.gov |

| pH 3.5 | 0.25 | 18.3 | nih.gov |

| Simulated Gastric Juice (pH 3.5) | N/A (Concentrations found in vivo) | 2.5 | nih.gov |

This compound is recognized as a potential genotoxic impurity that can originate from its parent compound, chlordiazepoxide hydrochloride. researchgate.netjapsonline.com Its potential presence in pharmaceutical products necessitates strict control and monitoring. acs.org To this end, this compound is synthesized and characterized to serve as an analytical standard for the development and validation of sensitive detection methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). researchgate.netjapsonline.com These analytical procedures are crucial for ensuring product safety and regulatory compliance by detecting any trace amounts of the impurity. japsonline.com

Beyond its formation as a process-related impurity, this compound can also be formed in vivo. The acidic environment of the stomach provides conditions conducive to nitrosation. If chlordiazepoxide is taken concurrently with nitrite-rich foods, the drug can react with nitrites in the gastric juice. nih.gov In a study simulating these conditions, a 2.5% yield of this compound was observed at pH 3.5, highlighting the potential risk of its formation within the human body. nih.gov

Advanced Spectroscopic and Chromatographic Characterization of N Nitrosochlordiazepoxide

Molecular Spectroscopic Elucidation Techniques

Spectroscopy offers a powerful lens into the molecular structure of N-Nitrosochlordiazepoxide by examining the interaction of the molecule with electromagnetic radiation. Techniques such as UV-Vis, FTIR, NMR, and Mass Spectrometry each provide unique and complementary pieces of information to construct a complete structural profile. japsonline.comjapsonline.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, providing valuable information about its conjugated systems. For the analysis of this compound, samples were prepared in methanol (B129727) at a concentration of 0.005 mg/ml and scanned across a wavelength range of 200 nm to 400 nm. japsonline.com The resulting spectrum for this compound shows two distinct maximum absorbance (λmax) peaks at 291.0 nm and 238.3 nm. researchgate.net In comparison, its precursor, Chlordiazepoxide hydrochloride, exhibits absorbance maxima at 263.30 nm and 243.80 nm under the same conditions. japsonline.comresearchgate.net The shift in the primary absorption peak to a longer wavelength (a bathochromic shift) from 263.30 nm to 291.0 nm is indicative of the structural modification, specifically the introduction of the N-nitroso group, which alters the electronic environment of the chromophore. japsonline.com

| Spectroscopic Parameter | This compound | Chlordiazepoxide Hydrochloride |

| Solvent | Methanol | Methanol |

| λmax 1 | 291.0 nm | 263.30 nm |

| λmax 2 | 238.3 nm | 243.80 nm |

| Data sourced from Birudukota et al. (2025). japsonline.comresearchgate.net |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR analysis of this compound reveals distinct stretching vibrations that confirm its structural identity. japsonline.comresearchgate.net The spectrum, typically obtained by preparing a pellet with potassium bromide and scanning from 400 cm⁻¹ to 4,500 cm⁻¹, shows characteristic absorption bands. japsonline.comresearchgate.net A key peak is observed at approximately 1501 cm⁻¹, which is attributed to the N=O stretching vibration of the nitroso group. japsonline.comresearchgate.netresearchgate.net Another significant peak appears at 945 cm⁻¹, corresponding to the N-O bond stretch. japsonline.comresearchgate.netresearchgate.net These specific absorptions are definitive evidence of the successful nitrosation of the chlordiazepoxide parent molecule.

| Functional Group | Characteristic Peak (cm⁻¹) | Vibrational Mode |

| Nitroso (N=O) | 1501 | Stretching |

| N-O Bond | 945 | Stretching |

| Data sourced from Birudukota et al. (2025). japsonline.comresearchgate.netresearchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR) for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure by mapping the carbon and hydrogen framework. Analysis of this compound using ¹H and ¹³C NMR in a deuterated solvent (DMSO-d6) provides detailed information about the chemical environment of each nucleus. japsonline.comjapsonline.com

The ¹H NMR spectrum elucidates the distribution of protons within the molecule. japsonline.com The signals for the eight aromatic protons appear as a multiplet in the range of δ 7.034–7.628 ppm. japsonline.comjapsonline.comresearchgate.net The two protons of the methylene (B1212753) (-CH₂) group in the diazepine (B8756704) ring are observed as a multiplet at δ 5.358 ppm. japsonline.comjapsonline.comresearchgate.net The three protons of the methyl (-CH₃) group attached to the nitrogen appear as a singlet between δ 3.340 and 3.419 ppm. japsonline.comjapsonline.comresearchgate.net

The ¹³C NMR spectrum provides information on the carbon skeleton, with signals observed across a range of 0–200 ppm, which is consistent with the complex aromatic and heterocyclic structure of the molecule. japsonline.comresearchgate.net

| ¹H NMR Data (DMSO-d6) | Chemical Shift (δ ppm) | Multiplicity | Number of Protons | Assignment |

| Aromatic Protons | 7.034 - 7.628 | Multiplet (m) | 8H | Ar-H |

| Methylene Protons | 5.358 | Multiplet (m) | 2H | -CH₂- |

| Methyl Protons | 3.340 - 3.419 | Singlet (s) | 3H | -CH₃ |

| Data sourced from Birudukota et al. (2025). japsonline.comjapsonline.comresearchgate.net |

| ¹³C NMR Data (DMSO-d6) | |

| Spectral Range (δ ppm) | 0 - 200 |

| Data sourced from Birudukota et al. (2025). japsonline.comresearchgate.net |

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Molecular Identity and Fragmentation Patterns

Mass spectrometry (MS) is a critical tool for confirming the molecular weight and elemental composition of a compound. For this compound, analysis confirms a mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ of 329.05. japsonline.comjapsonline.comresearchgate.net This corresponds to the expected molecular weight for the compound (C₁₆H₁₃ClN₄O₂), confirming its molecular identity. nih.gov

Tandem mass spectrometry (MS/MS) provides further structural information by detailing the fragmentation pathways of the molecule. In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis using Multiple Reaction Monitoring (MRM), the precursor ion of this compound at m/z 329.20 is selected and fragmented. japsonline.comjapsonline.com This process yields several characteristic product ions at m/z 281.90, 299.25, and 240.80. japsonline.comjapsonline.comresearchgate.net These fragments provide a unique fingerprint for the compound, enhancing the specificity and reliability of its detection, particularly at trace levels. japsonline.com The main fragment observed is at m/z 281.90. japsonline.com

| Mass Spectrometry Technique | Ion | Mass-to-Charge Ratio (m/z) |

| MS | [M+H]⁺ | 329.05 |

| MS/MS (Precursor Ion) | [M+H]⁺ (Q1) | 329.20 |

| MS/MS (Product Ion 1) | Q3 | 281.90 (Main Fragment) |

| MS/MS (Product Ion 2) | Q3 | 299.25 |

| MS/MS (Product Ion 3) | Q3 | 240.80 |

| Data sourced from Birudukota et al. (2025). japsonline.comjapsonline.comresearchgate.net |

Chromatographic Methodologies for Purity Assessment and Identification

Chromatographic techniques are essential for separating components of a mixture, allowing for the isolation, identification, and quantification of a target compound. High-Performance Liquid Chromatography is the premier method for assessing the purity of this compound. japsonline.comjapsonline.com

High-Performance Liquid Chromatography (HPLC) for Compound Separation and Purity Profiling

High-Performance Liquid Chromatography (HPLC) is a robust method used to determine the purity of synthesized this compound. A specific method was developed utilizing a C18 reverse-phase column. japsonline.comjapsonline.com The analysis confirmed the purity of the synthesized compound to be 97.0%. japsonline.comjapsonline.comresearchgate.net The use of a Photodiode Array (PDA) detector further confirmed the spectral purity of the chromatographic peak, with a peak purity index of 0.999993, indicating no co-eluting impurities. japsonline.com This high level of purity is essential for its use as an analytical standard and for accurate toxicological assessment. japsonline.com

| HPLC Parameter | Specification |

| Column | C18 (Octadecylsilane) |

| Column Dimensions | 30 cm length x 0.4 cm inner diameter |

| Particle Size | 5 µm |

| Column Temperature | 40°C |

| Mobile Phase | Methanol and Water (600:400 v/v) |

| Flow Rate | 1 ml/minute |

| Reported Purity | 97.0% |

| Data sourced from Birudukota et al. (2025). japsonline.comjapsonline.comresearchgate.net |

Other Relevant Chromatographic Approaches (e.g., TLC, GC)

Thin-Layer Chromatography (TLC) serves as a straightforward and cost-effective method for the qualitative assessment of this compound, particularly in monitoring reaction progress and assessing purity. spkx.net.cnijpsr.com While detailed studies specifying standardized Rf values for this compound are not extensively documented in publicly available literature, the principles of the technique allow for its effective use.

In a typical application, a solution of the test substance is spotted onto a TLC plate coated with a stationary phase, such as silica (B1680970) gel GF254. ijpsr.comunodc.org The plate is then developed in a sealed chamber containing a suitable mobile phase. The separation is based on the differential partitioning of the compound between the stationary and mobile phases. ijpsr.com For benzodiazepines and their derivatives, various solvent systems have been explored. A common approach involves using a mixture of a non-polar solvent like toluene (B28343) and a more polar solvent such as acetone, often with the addition of ethanol (B145695) and ammonia (B1221849) to modulate the polarity and improve separation. ijpsr.com

Visualization of the separated spots can be achieved under UV light (typically at 254 nm), where UV-absorbing compounds like this compound would appear as dark spots against a fluorescent background. ijpsr.comunodc.org Further visualization can be accomplished using chemical reagents. For instance, spraying with an acidified potassium iodoplatinate (B1198879) reagent can reveal the compound as a colored spot. ijpsr.com

Table 1: General Parameters for TLC Analysis of Benzodiazepine (B76468) Derivatives

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase | A mixture of solvents, with polarity adjusted for optimal separation (e.g., Acetone:Toluene:Ethanol:Ammonia in a 45:45:7:3 ratio has been effective for some benzodiazepines) ijpsr.com |

| Visualization | UV light (254 nm), Acidified potassium iodoplatinate spray ijpsr.com |

| Identification | Comparison of Rf values with a reference standard |

The application of Gas Chromatography (GC) for the analysis of this compound is challenging and not widely reported. The primary concern is the thermal lability of many nitrosamines and the parent chlordiazepoxide molecule. resolvemass.caamericanpharmaceuticalreview.comnih.gov N-nitroso compounds can degrade at the high temperatures typically used in GC inlet ports and columns, potentially leading to inaccurate quantification or even the formation of artifacts. nih.govpmda.go.jp Specifically, the N-4 oxide group in chlordiazepoxide has been shown to be thermally unstable, and it is likely that the N-nitroso derivative would exhibit similar or greater instability. nih.gov

For volatile and semi-volatile nitrosamines, GC coupled with a mass spectrometer (GC-MS) is a powerful analytical technique. pharmacyjournal.netijpsjournal.com However, for less volatile and thermally sensitive compounds like this compound, liquid chromatography-based methods are generally preferred. pharmacyjournal.netresolvemass.ca

Should GC analysis be attempted, it would require careful method development to minimize thermal degradation. This might involve:

Derivatization: Converting the analyte into a more volatile and thermally stable derivative.

Cool On-Column Injection: Introducing the sample directly onto the column at a low temperature to avoid the hot injector port.

Use of a Highly Inert System: Employing columns and liners that minimize active sites that could promote degradation.

Given these challenges, GC is not considered a primary or routine method for the analysis of this compound.

Table 2: General Considerations for GC Analysis of Thermally Labile Nitrosamines

| Parameter | Consideration |

| Injection Technique | Cool on-column or programmed temperature vaporization (PTV) to minimize thermal stress. |

| Column | A low-bleed, highly inert column to reduce analyte interaction and degradation. |

| Temperature Program | Start at a low initial temperature with a gradual ramp to the final temperature. |

| Detector | Mass Spectrometry (MS) is preferred for its sensitivity and ability to identify degradation products. A Thermal Energy Analyzer (TEA) is also highly selective for nitrosamines. americanpharmaceuticalreview.com |

Development and Validation of Analytical Methods for N Nitrosochlordiazepoxide Quantification

Design and Optimization of Analytical Procedures

The design of an effective analytical method for N-Nitrosochlordiazepoxide requires a systematic approach to optimize separation and detection parameters, ensuring specificity, sensitivity, and reliability. japsonline.comjapsonline.com

A novel Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method has been specifically developed to address the analytical gap in the detection and quantification of this compound. japsonline.comjapsonline.com This method was established and validated according to the International Council for Harmonisation (ICH) Q2 (R1) guidelines, which provides a framework for demonstrating that an analytical procedure is suitable for its intended purpose. japsonline.comjapsonline.com The development was prompted by the need for a highly sensitive and specific assay capable of quantifying this potential genotoxic impurity in chlordiazepoxide hydrochloride, as previous methods lacked the required performance. japsonline.comjapsonline.com The LC-MS/MS technique is particularly well-suited for this task due to its ability to handle complex matrices and provide definitive structural confirmation at very low concentrations. ijpsjournal.com

The success of the LC-MS/MS method hinges on the chromatographic separation of this compound from the active pharmaceutical ingredient (API) and other potential impurities. japsonline.com To achieve this, various High-Performance Liquid Chromatography (HPLC) columns with different stationary phases were evaluated. japsonline.com

An octyldecylsilane (C18) HPLC column was ultimately selected for its efficacy in separating the target analyte. japsonline.comjapsonline.com The mobile phase was optimized to consist of a mixture of methanol (B129727) and water. japsonline.comjapsonline.com These optimized conditions ensure a precise and efficient separation, which is fundamental for accurate quantification in subsequent mass spectrometric detection. japsonline.com

| Parameter | Optimized Condition |

| Chromatographic Column | C18 (Octyldecylsilane) |

| Column Dimensions | 30 cm length x 0.4 cm inner diameter |

| Particle Size | 5 µm |

| Mobile Phase | 600 ml Methanol + 400 ml Water |

| Flow Rate | 1 ml/minute |

| Column Oven Temperature | 40°C |

Table 1: Optimized Chromatographic Conditions for this compound Analysis. japsonline.comjapsonline.com

For highly selective and sensitive quantification, the mass spectrometer was operated in Multiple Reaction Monitoring (MRM) mode. japsonline.com This involved optimizing key parameters to monitor specific precursor-to-product ion transitions for this compound. The precursor ion ([M+H]+) was identified at a mass-to-charge ratio (m/z) of 329.20. japsonline.comresearchgate.net From this precursor ion, three distinct product ions were identified and used for quantification and confirmation. japsonline.comresearchgate.net The main fragment utilized for quantification was m/z 281.90. japsonline.com Additional parameters such as gas flows and temperatures were meticulously adjusted to maximize the instrument's response to the analyte. japsonline.com

| Parameter | Setting |

| Precursor Ion (Q1) | m/z 329.20 |

| Product Ions (Q3) | m/z 281.90, m/z 299.25, m/z 240.80 |

| Nebulizer Gas Flow | 3.00 L/min |

| Heating Gas Flow | 10.00 L/min |

| Heating Block Temperature | 400°C |

| Drying Gas (Nitrogen) Flow | 10.00 L/min |

| Desolvation Line Temperature | 250°C |

| Desolvation Temperature | 526°C |

Table 2: Optimized Mass Spectrometric Detection Parameters. japsonline.comjapsonline.comresearchgate.net

Rigorous Validation of Analytical Methods

Following development and optimization, the LC-MS/MS method underwent rigorous validation to confirm its performance characteristics and ensure its reliability for the intended application. japsonline.comjapsonline.com

Linearity is a critical parameter that demonstrates the direct correlation between the concentration of an analyte and the response of the mass detector. japsonline.com The analytical method was tested for its linearity across a specified concentration range. japsonline.comresearchgate.net Calibration curves were generated for the three primary product ions, and the correlation coefficients were calculated to assess the fit of the data to a linear model. japsonline.com The results confirmed a strong linear relationship between concentration and instrument response within the established range. japsonline.com

| Parameter | Result |

| Linearity Range | 0.18 ppm - 3.0 ppm |

| Correlation Coefficient (r²) Range | 0.9980 - 0.9988 |

Table 3: Linearity and Range of the LC-MS/MS Method. japsonline.comresearchgate.net

The limits of detection (LOD) and quantification (LOQ) define the sensitivity of the analytical method. japsonline.com The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. sigmaaldrich.com These values were determined based on the signal-to-noise (S/N) ratio, with an accepted S/N ratio of ≥3 for LOD and ≥10 for LOQ. japsonline.com The developed method demonstrated sufficient sensitivity for the detection and quantification of this compound at trace levels relevant to pharmaceutical quality control. japsonline.comresearchgate.net

| Parameter | Value (ppm) | Signal-to-Noise (S/N) Ratio Basis |

| Limit of Detection (LOD) | 0.18 | ≥ 3 |

| Limit of Quantification (LOQ) | 0.375 | ≥ 10 |

Table 4: Method Sensitivity for this compound. japsonline.comjapsonline.comresearchgate.net

Evaluation of Method Precision (Repeatability and Intermediate Precision)

Method precision establishes the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. pmda.go.jp It is evaluated at two levels: repeatability and intermediate precision. ut.ee

Repeatability (Intra-assay Precision) Repeatability assesses the precision of the analytical method over a short period under the same operating conditions. pmda.go.jp For the quantification of this compound, a study involving six preparations at a concentration of 1.5 ppm was conducted. japsonline.com The method demonstrated a high degree of repeatability, with the relative standard deviation (% RSD) for the mass areas of the main product ion (m/z 281.90) being less than 2.3%. japsonline.comresearchgate.net

Intermediate Precision Intermediate precision evaluates the method's performance within the same laboratory but under different conditions, such as on different days or with different analysts. pmda.go.jpresearchgate.net This demonstrates the reliability of the method over time. ut.ee The intermediate precision for the this compound analytical method was found to be excellent, with a % RSD of less than 1.8%. japsonline.comresearchgate.net Further studies involving different analysts showed a % RSD of less than 2%, confirming the method's consistency. japsonline.com

Table 1: Precision of the LC-MS/MS Method for this compound Quantification

| Parameter | Concentration | % Relative Standard Deviation (% RSD) |

|---|---|---|

| Method Precision (Repeatability) | 1.5 ppm | < 2.3% |

Verification of Analytical Accuracy and Recovery

Accuracy refers to the closeness of the test results obtained by the method to the true value. europa.eu It is often determined through recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage of the analyte recovered is measured. nih.gov

The accuracy of the analytical method for this compound was evaluated by assessing the recovery of spiked samples across a range of concentrations. japsonline.com The study was conducted at concentrations from the Limit of Quantification (LOQ) of 0.375 ppm up to 150% of the target concentration (2.3 ppm). japsonline.com The results demonstrated high accuracy, with the mean recovery percentage consistently falling between 92.01% and 104.55%. japsonline.comresearchgate.netjapsonline.com This indicates that the method is capable of providing accurate measurements of this compound content. japsonline.com

Table 2: Accuracy and Recovery Results for this compound

| Concentration Range | Mean Recovery |

|---|

Robustness Testing and Solution Stability Studies

Robustness Robustness is the capacity of an analytical procedure to remain unaffected by small, deliberate variations in method parameters. pmda.go.jp This provides an indication of its reliability during normal usage. For the this compound method, robustness was tested by introducing minor adjustments to the analytical conditions. japsonline.comresearchgate.net The method proved to be robust, with the % RSD remaining below 3% despite these variations. japsonline.comresearchgate.net

Solution Stability Investigating the stability of the analyte in the prepared solution is crucial to ensure that the concentration does not change during the analysis time, which could lead to inaccurate results. nih.gov The stability of this compound in the prepared analytical solution was confirmed for a period of 24 hours at room temperature. japsonline.comresearchgate.net This finding ensures that the integrity of the sample is maintained throughout the typical duration of an analytical run. researchgate.net

Table 3: Summary of Robustness and Stability Findings

| Parameter | Condition | Result |

|---|---|---|

| Robustness | Minor adjustments to method parameters | < 3% RSD |

Chemical Reactivity and Stability Profiling of N Nitrosochlordiazepoxide

Degradation Pathways and Reaction Products

The formation and subsequent degradation of N-Nitrosochlordiazepoxide are influenced by the chemical environment. In the presence of sodium nitrite (B80452) and acidic conditions (pH 0.5-5.0), chlordiazepoxide undergoes nitrosation to form this compound. nih.govjapsonline.com Concurrently, other degradation products can be formed, including a dihydroquinazoline (B8668462) derivative and a lactam. nih.govresearchgate.net

The interaction between chlordiazepoxide hydrochloride and sodium nitrite in dilute hydrochloric acid solutions results in a mixture of these products. nih.gov The relative amounts of this compound and its degradation products are dependent on factors such as the pH of the solution and the molar ratio of the reactants. nih.govresearchgate.net

| Reactants | Conditions | Products Identified | Reference |

|---|---|---|---|

| Chlordiazepoxide Hydrochloride, Sodium Nitrite | Diluted Hydrochloric Acid (pH 0.5-5.0) | This compound, Dihydroquinazoline, Lactam | nih.govresearchgate.net |

Influence of Environmental Factors on Compound Stability

The stability of this compound is significantly affected by environmental factors such as pH, light, and temperature. These factors can influence both its formation and its degradation rate.

pH: The formation of this compound from chlordiazepoxide and nitrite is highly pH-dependent. The reaction occurs in acidic environments, with studies showing its formation at pH values ranging from 0.5 to 5.0. nih.govnih.gov The highest yield of this compound was observed at a pH of 3.5. nih.govresearchgate.net For instance, at pH 3.5, with a chlordiazepoxide/nitrite molar ratio of 0.41, the yield of the nitroso compound was 54.8%. nih.gov When the molar ratio was adjusted to 0.25, the yield was 18.3%. nih.gov In conditions mimicking the gastric juice of patients taking chlordiazepoxide with nitrite-rich foods, the yield of this compound at pH 3.5 was 2.5%. nih.gov Generally, for nitrosamines, a lower pH can also be a favorable condition for photolytic degradation. oak.go.kr

Light: Photostability studies are crucial for assessing the stability of chemical compounds. researchgate.net While specific photodegradation kinetics for this compound are not extensively detailed, general studies on nitrosamines indicate they can be degraded by UV light. oak.go.kr The process often involves the photolytic cleavage of the N-NO bond. oak.go.kr The parent compound, chlordiazepoxide, has been subjected to photolytic degradation studies to assess its stability. researchgate.net Given the known photosensitivity of related compounds, exposure to light is a potential degradation pathway for this compound.

Temperature: Temperature plays a key role in the stability of this compound. A solution of the compound was found to be stable for up to 24 hours when stored at room temperature. japsonline.comjapsonline.comresearchgate.net In laboratory synthesis, the compound, a light-yellowish solid, was dried under vacuum at temperatures between 60-65°C. japsonline.com General thermal degradation studies for pharmaceuticals are often conducted at temperatures ranging from 40°C to 80°C. researchgate.net For example, stress testing for the parent compound chlordiazepoxide was performed at 80°C. researchgate.net This suggests that while stable at ambient temperatures for short periods, elevated temperatures could lead to significant degradation.

| Factor | Observation | Condition Details | Reference |

|---|---|---|---|

| pH | Optimal formation from chlordiazepoxide and nitrite. | Highest yield observed at pH 3.5. Reaction occurs within a pH range of 0.5-5.0. | nih.govresearchgate.net |

| Light | Potential for photodegradation. | General studies on nitrosamines show degradation under UV light. | oak.go.kr |

| Temperature | Stable for 24 hours. | At room temperature. | japsonline.comjapsonline.comresearchgate.net |

| Temperature | Used in synthesis drying. | Dried under vacuum at 60-65°C. | japsonline.com |

Chemical Interactions with Nitrosation Inhibitors and Accelerators

The formation of this compound can be influenced by the presence of other chemical substances that can either inhibit or accelerate the nitrosation process.

Nitrosation Inhibitors: Certain compounds can act as inhibitors of nitrosation, reducing the yield of N-nitroso compounds. Ascorbic acid (Vitamin C) is a well-documented inhibitor. nih.govnih.gov It provides a protective action by rapidly reacting with the nitrosating agent (derived from nitrite), thereby preventing it from reacting with the amine substrate of chlordiazepoxide. nih.govimrpress.com This inhibition mechanism has been demonstrated to reduce the formation of N-nitroso compounds both in laboratory settings and in vivo. nih.gov Phenolic compounds and other antioxidants also act as nitrosation inhibitors. nih.gov

Nitrosation Accelerators: Conversely, some substances can accelerate the rate of nitrosation. Aldehydes, and particularly formaldehyde, are known to catalyze the formation of N-nitrosamines from secondary amines. cir-safety.org These reactions can occur readily at pH values ranging from 5 to 10. cir-safety.org

| Agent Type | Example | Effect on this compound Formation | Mechanism | Reference |

|---|---|---|---|---|

| Inhibitor | Ascorbic Acid (Vitamin C) | Inhibits/Reduces | Reacts with and destroys the nitrosating agent, preventing the nitrosation of chlordiazepoxide. | nih.govnih.govimrpress.com |

| Accelerator | Formaldehyde | Accelerates | Catalyzes the nitrosation of secondary amines, particularly in the pH range of 5-10. | cir-safety.org |

N Nitrosochlordiazepoxide As a Pharmaceutical Impurity: Research and Control Aspects

Occurrence and Sources within Pharmaceutical Production Processes

N-Nitrosochlordiazepoxide is a potential genotoxic impurity that can arise from the active pharmaceutical ingredient (API) chlordiazepoxide hydrochloride. japsonline.comresearchgate.net The formation of this nitrosamine (B1359907) impurity is a significant concern in pharmaceutical manufacturing due to the classification of N-nitroso compounds as a "cohort of concern" by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), indicating high carcinogenic potential. fda.govpmda.go.jp

The primary pathway for the formation of this compound involves the reaction of chlordiazepoxide with nitrosating agents, such as sodium nitrite (B80452), under acidic conditions. japsonline.comjapsonline.comnih.gov This reaction can occur during the manufacturing process of the API or the drug product.

Several factors can contribute to the presence of nitrosating agents and the subsequent formation of this compound:

Raw Materials: Nitrosating agents or their precursors can be present in sourced raw materials. For instance, sodium nitrite is a known impurity in some starting materials like sodium azide. fda.gov Solvents used in the manufacturing process can also be a source of contamination. fda.gov

Process Conditions: The use of nitrites as reagents in one step of the manufacturing process can lead to their carryover into subsequent steps, even after purification. fda.gov If these residual nitrites come into contact with the chlordiazepoxide molecule, which contains a secondary amine functional group, under acidic conditions (pH 0.5-5.0), this compound can be formed. japsonline.comfda.govnih.gov Research has shown that the highest degree of N-nitrosation for chlordiazepoxide occurs at a pH of 3.5. nih.gov

Degradation: The degradation of the API itself or other components in the formulation during manufacturing or storage can also potentially lead to the formation of nitrosamine impurities. researchgate.net

A study that synthesized this compound from chlordiazepoxide hydrochloride confirmed its formation when the drug substance is exposed to an acidic environment in the presence of sodium nitrite. japsonline.com The synthesis involved dissolving chlordiazepoxide hydrochloride in water, adding sodium nitrite, and adjusting the pH to between 4.5 and 4.6 with acetic acid, which resulted in the precipitation of this compound at a pH of 3.2. japsonline.com

Strategies for Impurity Control and Mitigation in Active Pharmaceutical Ingredients (APIs)

Controlling and mitigating the presence of this compound in chlordiazepoxide API is crucial for patient safety. A multi-faceted approach is required, focusing on understanding formation pathways and implementing robust control measures throughout the manufacturing process.

Risk Assessment and Process Understanding:

A thorough risk assessment is the first step to identify potential sources of nitrosamine contamination. fda.gov This involves a detailed evaluation of the manufacturing process, including all raw materials, intermediates, and processing conditions. fda.govpmda.go.jp Understanding the specific reaction pathway where chlordiazepoxide reacts with sodium nitrite under acidic conditions is fundamental to developing effective mitigation strategies. japsonline.comjapsonline.com

Control of Raw Materials:

Supplier Qualification: Manufacturers should work with qualified suppliers who can provide raw materials with low levels of nitrosating agents and their precursors. fda.govpmda.go.jp

Incoming Material Testing: Implementing stringent testing of incoming raw materials, including solvents and starting materials, for the presence of nitrites and other potential nitrosating agents is essential. fda.gov

Process Optimization and Control:

pH Control: Since the formation of this compound is pH-dependent, with optimal formation at pH 3.5, maintaining the pH outside of this critical range during relevant process steps can significantly reduce its formation. nih.gov

Elimination or Reduction of Nitrosating Agents: Where possible, the manufacturing process should be designed to avoid the use of nitrites or other nitrosating agents. ijpsjournal.com If their use is unavoidable, their quantities should be minimized, and effective removal steps should be incorporated. fda.gov

Purification: Implementing robust purification steps to remove any formed this compound from the final API is a critical control measure.

Use of Inhibitors: The use of antioxidants or pH modifiers in formulations has been shown to be effective in mitigating the formation of nitrosamine impurities. pmda.go.jp For example, ascorbic acid and sodium bicarbonate have demonstrated inhibitory effects on nitrosamine formation. pmda.go.jp

Monitoring and Testing:

In-Process Controls: Implementing in-process controls to monitor for the presence of this compound at critical steps can provide early detection and allow for corrective actions.

Final Product Testing: Rigorous testing of the final API for this compound is necessary to ensure it meets the acceptable intake limits set by regulatory authorities. veeprho.com

By implementing these comprehensive strategies, pharmaceutical manufacturers can effectively control and mitigate the risk of this compound contamination in chlordiazepoxide API, ensuring the quality and safety of the final drug product.

Regulatory Science Frameworks for Nitrosamine Impurities (e.g., ICH M7)

The control of nitrosamine impurities like this compound is governed by a stringent regulatory framework, primarily established by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). The ICH M7 guideline, in particular, provides a structured approach for the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. fda.govresearchgate.net

N-nitroso compounds are categorized as a "cohort of concern" within the ICH M7 guideline due to their high mutagenic and carcinogenic potential. fda.govpmda.go.jp This classification necessitates a more rigorous control strategy than for other less potent genotoxic impurities. The fundamental principle of ICH M7 is to control these impurities at or below a level that poses a negligible cancer risk to humans. fda.gov

Key aspects of the regulatory framework include:

Risk Assessment: Regulatory bodies like the U.S. Food and Drug Administration (FDA) require manufacturers to conduct comprehensive risk assessments to identify the potential for nitrosamine impurities in their drug products. fda.gov This assessment should evaluate all potential sources, including raw materials, manufacturing processes, and storage conditions. fda.govresearchgate.net

Acceptable Intake (AI) Limits: For nitrosamines, a substance-specific acceptable intake (AI) limit is often established. The FDA has provided recommended AI limits for several common nitrosamines. japsonline.com For newly identified nitrosamines like this compound, a process of deriving an AI based on toxicological data or read-across approaches is necessary. usp.org The ICH is actively working on an addendum to the M7 guideline to establish a harmonized set of AIs for nitrosamine impurities. usp.orgraps.org

Control Strategies: Based on the risk assessment, manufacturers must implement appropriate control strategies. ICH M7 outlines several options for controlling mutagenic impurities, which can be applied to this compound. These strategies range from modifying the manufacturing process to eliminate the impurity to ensuring its level in the final drug substance is below the AI limit. usp.org

Analytical Testing: Sensitive and validated analytical methods are required to detect and quantify this compound at the required low levels. japsonline.com Regulatory guidelines, such as ICH Q2(R1), provide the framework for validating these analytical procedures. japsonline.comresearchgate.net

Continuous Improvement: The regulatory framework emphasizes a life-cycle approach to quality management. Manufacturers are expected to continuously monitor their processes and implement corrective and preventive actions (CAPAs) if nitrosamine impurities are detected. pmda.go.jp

The ongoing updates to the ICH M7 guideline reflect the evolving scientific understanding of nitrosamine risks and the commitment of regulatory agencies to ensure the safety of pharmaceutical products. raps.orgigbamedicines.org

Methodologies for Impurity Profiling and Reference Standard Characterization

Accurate impurity profiling and the availability of well-characterized reference standards are fundamental for the control of this compound. These activities ensure that analytical methods can reliably detect and quantify this impurity at trace levels.

Impurity Profiling Methodologies:

The primary technique for the analysis of this compound is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). japsonline.comresearchgate.net This method offers high sensitivity and specificity, which are crucial for detecting genotoxic impurities that need to be controlled at very low levels. japsonline.comjapsonline.com

A recently developed LC-MS/MS method for this compound utilized the following parameters: japsonline.comresearchgate.net

| Parameter | Details |

| Chromatographic Column | HPLC octadecylsilane (B103800) (C18) column |

| Mobile Phase | A gradient of methanol (B129727), water, and formic acid |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Ion Transitions (Q1 -> Q3) | m/z 329.20 -> 281.90, 299.25, 240.80 |

This method was validated according to ICH Q2(R1) guidelines and demonstrated excellent linearity, precision, accuracy, and robustness. japsonline.comresearchgate.net The Limit of Detection (LOD) and Limit of Quantification (LOQ) were determined to be 0.18 ppm and 0.375 ppm, respectively, highlighting the method's suitability for trace-level analysis. japsonline.comresearchgate.net

Forced degradation studies are also an important part of impurity profiling. ekb.eg These studies involve subjecting the drug substance to stress conditions (e.g., acid, base, oxidation, heat, light) to identify potential degradation products, including this compound. ekb.eg

Reference Standard Characterization:

A well-characterized reference standard of this compound is essential for the validation of analytical methods and for the accurate quantification of the impurity in test samples. veeprho.comsynzeal.comcleanchemlab.com The synthesis and characterization of this reference standard involve a multi-step process.

Synthesis: this compound can be synthesized from chlordiazepoxide hydrochloride by reacting it with sodium nitrite in an acidic medium. japsonline.com

Characterization Techniques: A comprehensive suite of analytical techniques is employed to confirm the identity and purity of the synthesized reference standard:

Spectroscopy:

UV-Visible Spectroscopy: Used to determine the maximum absorbance wavelength. This compound shows a maximum absorbance at 291.0 nm. japsonline.comjapsonline.com

Fourier-Transform Infrared (FTIR) Spectroscopy: Provides information about the functional groups present. Characteristic peaks for this compound include those for the N=O nitroso group (around 1500-1501 cm⁻¹) and the N-O bond (around 945 cm⁻¹). japsonline.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Elucidates the detailed molecular structure of the compound. japsonline.com

Mass Spectrometry (MS): Confirms the molecular weight of the compound. The [M+H]⁺ ion for this compound is observed at m/z 329.05 or 329.2. japsonline.comresearchgate.net

Chromatography:

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the reference standard. A purity of 97.0% has been reported for synthesized this compound. japsonline.comjapsonline.com

Suppliers of pharmaceutical reference standards provide detailed Certificates of Analysis that include data from these characterization techniques, ensuring the quality and suitability of the standard for its intended analytical purpose. lgcstandards.com

Theoretical and Computational Chemistry Approaches Applied to N Nitrosochlordiazepoxide

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Structural Insights

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to relate the chemical structure of a compound to its biological activity. wikipedia.org These methodologies are instrumental in predicting the toxicological properties of chemical substances, including potential genotoxic impurities like N-Nitrosochlordiazepoxide, by correlating molecular descriptors with specific endpoints. wikipedia.orgsciforum.net

Recent research has specifically applied QSAR analysis to assess the toxicity of this compound. researchgate.netjapsonline.com In one study, the analysis was conducted using Toxtree software, which, based on the Cramer decision tree, classified this compound into Class III, indicating a high toxicity profile. japsonline.com This classification also raised a structural alert for mutagenicity in S. typhimurium and for genotoxic carcinogenicity. japsonline.com The presence of the N-nitroso functional group is a key structural feature linked to this predicted toxicity. japsonline.com

General QSAR studies on N-nitroso compounds (NNCs) provide broader insights that are applicable to this compound. These studies have identified several key factors that influence the toxicity of this class of compounds:

Polarizability and Ionization Potential: The acute oral toxicity of NNCs has been shown to depend significantly on the compound's polarizability and ionization potential (IP). nih.govmdpi.com

Substituent Effects: The nature of the substituents on the N-nitrosamine structure plays a crucial role in determining carcinogenic potency. researchgate.net For instance, the length of alkyl chains and the position of substituents can significantly alter the biological activity. researchgate.net

Molecular Descriptors: Various theoretical molecular descriptors, including 0D, 1D, and 2D descriptors, have been successfully used to build predictive QSAR models for the carcinogenicity of nitroso-compounds. sciforum.net A model combining several descriptor types was able to explain approximately 86% of the variance in experimental carcinogenic activity. sciforum.net Another successful model for acute oral toxicity in rats utilized eight molecular descriptors to achieve good predictive performance. nih.govmdpi.com

A QSAR study focusing on the liver-specific carcinogenicity of 108 N-nitroso compounds utilized a topological sub-structural molecular-descriptors (TOPS-MODE) approach. nih.gov This model successfully predicted liver carcinogenicity based on three descriptors derived solely from the molecular structure, which were weighted by atomic weight, bond dipole moments, and Abraham solute descriptors. nih.gov Such studies provide a theoretical framework for understanding the structural factors related to the specific biological activities of N-nitroso compounds. nih.gov

| Parameter/Descriptor | Finding/Observation | Relevance to this compound | Reference |

|---|---|---|---|

| Cramer Rule Classification | Classified as Class III (high toxicity). | Directly assesses the toxicity profile of this compound. | japsonline.com |

| Structural Alerts | Alert for S. typhimurium mutagenicity and genotoxic carcinogenicity. | Highlights specific toxicological concerns based on its structure. | japsonline.com |

| Polarizability & Ionization Potential | Key factors determining acute oral toxicity in N-nitroso compounds. | These electronic properties are expected to influence its toxicity. | nih.govmdpi.com |

| Substituent Effects | The length and position of alkyl chains influence carcinogenic potential in N-nitrosamines. | The specific methyl group and benzodiazepine (B76468) ring system contribute to its unique activity profile. | researchgate.net |

| Topological Descriptors (TOPS-MODE) | Used to predict liver-specific carcinogenicity in a large set of N-nitroso compounds. | Provides a method to assess potential organ-specific toxicity based on its structural fragments. | nih.gov |

Molecular Modeling and Simulation Studies of Chemical Transformations

Molecular modeling and simulation are essential computational techniques for investigating the dynamic processes of chemical transformations. While specific molecular dynamics simulation studies focusing exclusively on the transformation of this compound are not extensively documented in the reviewed literature, the principles can be applied based on known reactions.

The primary chemical transformation of interest is the formation of this compound from its parent drug, chlordiazepoxide. This reaction occurs when chlordiazepoxide is exposed to a nitrosating agent, such as sodium nitrite (B80452), under acidic conditions (pH 3.2-4.6). japsonline.com The reaction involves the nitrosation of the secondary amine group within the chlordiazepoxide structure. japsonline.com

Molecular modeling can be used to simulate this nitrosation process. Such simulations would involve:

Reactant Modeling: Building accurate 3D models of chlordiazepoxide and the nitrosating species (e.g., nitrous acid formed from sodium nitrite and acid).

Solvent Environment: Simulating the reaction in an aqueous environment to account for the role of the solvent in stabilizing reactants, intermediates, and transition states.

Reaction Coordinate Sampling: Using methods like steered molecular dynamics or umbrella sampling to explore the reaction pathway, from the approach of the reactants to the formation of the final N-nitroso product.

Furthermore, computational studies on other N-nitrosamines provide a template for how the degradation and activation pathways of this compound could be modeled. For instance, the metabolic activation of many N-nitrosamines is initiated by cytochrome P450-catalyzed α-hydroxylation. nih.gov Molecular modeling can simulate the docking of this compound into the active site of a CYP450 enzyme and model the subsequent hydroxylation reaction, which is a critical step leading to the formation of reactive intermediates that can interact with DNA. nih.gov

| Chemical Transformation | Modeling Application | Key Insights Obtainable | Reference (Analogous Systems) |

|---|---|---|---|

| Formation from Chlordiazepoxide | Simulate the nitrosation reaction of the secondary amine group under acidic conditions. | Elucidate the step-by-step mechanism, identify transition states, and calculate reaction energy barriers. | japsonline.comrsc.org |

| Metabolic Activation | Model the docking and subsequent α-hydroxylation by cytochrome P450 enzymes. | Predict preferred sites of metabolism and the structure of resulting reactive intermediates. | nih.gov |

| Photochemical Degradation | Simulate the photolysis process under UV light to identify elementary reaction pathways. | Understand the fate of the compound in the environment and identify potential degradation products. | mtu.edu |

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a quantum mechanical method widely used to investigate the electronic structure and reactivity of molecules. nih.govnih.gov It provides a robust framework for elucidating complex reaction mechanisms by calculating the energies of reactants, products, and transition states, thus mapping out the entire reaction pathway. mdpi.com

While specific DFT studies on this compound were not found in the initial search, the application of DFT to related N-nitroso and nitroaromatic compounds demonstrates its utility for this molecule. rsc.orgmtu.eduresearchgate.net For the formation of this compound from chlordiazepoxide and a nitrosating agent, DFT could be employed to:

Model Reaction Intermediates: Accurately calculate the geometry and stability of all proposed intermediates in the nitrosation reaction.

Calculate Activation Energies: Determine the energy barriers (activation energies) for each step of the reaction, identifying the rate-determining step. pku.edu.cn For example, DFT calculations have been used to investigate the nitrosolysis of N-hydroxymethyldialkylamines, supporting a proposed mechanism involving a HNO₃ redox reaction. rsc.org

Analyze Electronic Properties: Use conceptual DFT indices, such as electronic chemical potential (μ), electrophilicity (ω), and nucleophilicity (N), to understand the flow of electrons during the reaction. mdpi.com This helps to explain why the secondary amine of chlordiazepoxide is susceptible to electrophilic attack by the nitrosating agent.

DFT is also a powerful tool for investigating the mechanisms of toxicity. For many N-nitroso compounds, metabolic activation is required to exert carcinogenic effects. nih.gov DFT calculations can model these bioactivation pathways, such as the initial enzymatic α-hydroxylation and the subsequent decomposition into reactive electrophilic species. nih.gov Similarly, DFT can be used to model the degradation of N-nitroso compounds, such as the photolysis of N-nitrosodimethylamine (NDMA), by identifying elementary reaction pathways and calculating their thermodynamic and kinetic properties. mtu.edu This approach could be directly applied to predict the environmental fate and transformation products of this compound.

| Area of Investigation | Specific DFT Application | Potential Insights for this compound | Reference (Methodology/Analogous Systems) |

|---|---|---|---|

| Formation Mechanism | Calculation of transition state structures and activation energy barriers for the nitrosation of chlordiazepoxide. | Identification of the rate-determining step and elucidation of the complete reaction energy profile. | rsc.orgpku.edu.cn |

| Reactivity Analysis | Computation of conceptual DFT indices (electrophilicity, nucleophilicity) for reactants. | Quantitative understanding of the electronic factors driving the reaction between chlordiazepoxide and the nitrosating agent. | mdpi.com |

| Metabolic Activation | Modeling of the α-hydroxylation pathway and subsequent decomposition. | Prediction of reactive metabolites responsible for genotoxicity and carcinogenicity. | nih.gov |

| Degradation Pathways | Investigation of photochemical or other degradation pathways by calculating thermodynamics and kinetics of elementary reactions. | Prediction of degradation products and the compound's stability under various conditions. | mtu.edu |

Q & A

Q. How can researchers address reproducibility challenges in this compound synthesis and toxicity assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.